Product packaging for Hippomannin A(Cat. No.:CAS No. 52934-78-8)

Hippomannin A

Cat. No.: B109399
CAS No.: 52934-78-8
M. Wt: 634.5 g/mol
InChI Key: KIWFFZKABNOAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hippomannin A (CAS 52934-78-8) is a hydrolyzable tannin and a primary toxic compound identified in the fruit of Hippomane mancinella , commonly known as the Manchineel or "Death Apple" tree . This ellagitannin is of significant research interest in the study of plant-herbivore interactions and specialized insect resistance mechanisms. Upon acid hydrolysis, this compound yields glucose, ellagic acid, and gallic acid, which contributes to its bioactivity . This compound serves as a critical research tool in ecological and entomological studies. A key application is investigating the unique adaptations of specialized insects, such as the larvae of the monophagous fruit fly Anastrepha acris , which can detoxify this compound and successfully develop within the toxic Manchineel fruit . Comparative research with polyphagous species like Anastrepha ludens reveals that resistance mechanisms involve structural adaptations, such as cuticle protein biosynthesis to reduce intestinal permeability, and metabolic pathways, including xenobiotic metabolism activated by glutathione-S-transferases and cytochrome P450 oxidoreductase . The specific, non-orthologous cuticle proteins and serine proteases found in resistant species provide a compelling model for studying evolutionary divergence and specialized resistance to plant secondary metabolites . Intended Use & Regulatory Information: This product is labeled "For Research Use Only" (RUO) . RUO products are exclusively tailored for laboratory research applications and are not intended for use in diagnostic procedures, medical purposes, or for the diagnosis, cure, mitigation, treatment, or prevention of disease . This product is not for human or animal consumption, therapeutic use, or in clinical diagnostics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H22O18 B109399 Hippomannin A CAS No. 52934-78-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52934-78-8

Molecular Formula

C27H22O18

Molecular Weight

634.5 g/mol

IUPAC Name

[1-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-1-hydroxy-3-oxopropan-2-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C27H22O18/c28-5-15(44-25(40)7-1-10(29)18(34)11(30)2-7)21(37)24-14(33)6-43-26(41)8-3-12(31)19(35)22(38)16(8)17-9(27(42)45-24)4-13(32)20(36)23(17)39/h1-5,14-15,21,24,29-39H,6H2

InChI Key

KIWFFZKABNOAQU-UHFFFAOYSA-N

SMILES

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O

Canonical SMILES

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C=O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O

Synonyms

Cyclic 4,6-(4,4’,5,5’,6,6’-Hexahydroxy[1,1’-biphenyl]-2,2’-dicarboxylate) 2-(3,4,5-trihydroxybenzoate) D-Glucose

Origin of Product

United States

Molecular Architecture and Advanced Structural Elucidation

Core Structure and Linkage Characteristics: Hydrolyzable Tannin

Hippomannin A is classified as a hydrolyzable tannin, specifically an ellagitannin. nih.govfrontiersin.org The fundamental structure of hydrolyzable tannins consists of a central polyol core, which is typically a sugar molecule like D-glucose, esterified with phenolic acid units. taylorfrancis.comresearchgate.netfrontiersin.org In the case of ellagitannins such as this compound, these phenolic units are derived from gallic acid. nih.govfrontiersin.org

A defining characteristic of ellagitannins is the presence of a hexahydroxydiphenoyl (HHDP) group. taylorfrancis.com This HHDP unit is formed through the intramolecular oxidative coupling of two spatially adjacent galloyl residues that are attached to the glucose core. taylorfrancis.com The specific positions of these galloyl units on the glucopyranose core determine the stereochemistry, or atropisomerism, of the resulting HHDP group. taylorfrancis.comworldscientific.com For instance, ellagitannins with HHDP units linked at the 2,3- or 4,6-positions of a D-glucopyranose core typically exhibit the (S)-configuration. worldscientific.com The isolation of this compound was first reported in 1974, with its complete structural determination following in 1977. worldscientific.com It is a regioisomeric analog of Gemin D. worldscientific.com

Products of Acid Hydrolysis and Their Chemical Significance

The term "hydrolyzable" signifies that the ester bonds within the tannin structure can be cleaved by acid, base, or enzymatic hydrolysis. taylorandfrancis.com When this compound undergoes acid hydrolysis, it breaks down to yield its core constituents: glucose, gallic acid, and ellagic acid. nih.govfrontiersin.orgresearchgate.net

The identification of these products is chemically significant as it confirms the fundamental building blocks of the parent molecule. The presence of glucose indicates the central polyol core. nih.govfrontiersin.orgresearchgate.net The release of gallic acid points to the basic phenolic acid units esterified to the glucose. nih.govfrontiersin.orgresearchgate.net Crucially, the formation of ellagic acid is a hallmark of ellagitannins. Ellagic acid is the dilactone of hexahydroxydiphenic acid and is formed spontaneously upon the hydrolysis of the HHDP group from the sugar core. This confirms the presence of the key HHDP moiety in the original structure of this compound.

**2.3. Advanced Analytical Methodologies for Comprehensive Characterization

The complete structural elucidation of complex natural products like this compound relies on a combination of sophisticated analytical techniques. nih.govnih.gov These methods provide detailed information about molecular weight, elemental composition, connectivity of atoms, and three-dimensional structure.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of a compound. waters.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. waters.com For a molecule like this compound, HRMS would provide the exact mass, confirming its elemental composition.

Furthermore, HRMS can be coupled with fragmentation techniques (MS/MS). In this process, the parent ion is isolated and fragmented, and the masses of the resulting fragment ions are analyzed. This fragmentation pattern provides a "fingerprint" of the molecule, offering valuable clues about its substructures and how they are connected, such as identifying the loss of galloyl or glycosyl moieties. waters.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structure of organic molecules in solution. msu.edu It provides information on the chemical environment, connectivity, and stereochemistry of atoms. measurlabs.com

1D NMR (¹H and ¹³C): One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. msu.edu ¹³C NMR reveals the number and types of carbon atoms in the molecule. measurlabs.com

2D NMR: Two-dimensional NMR techniques are essential for assembling the complete molecular structure of complex molecules like this compound. Techniques like COSY (Correlation Spectroscopy) identify proton-proton couplings, helping to map out spin systems within the molecule. nih.gov HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This information is crucial for piecing together the molecular skeleton and determining how the galloyl and HHDP units are attached to the glucose core. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which is vital for determining the relative stereochemistry.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable techniques for the separation, purification, and analysis of complex mixtures. specificpolymers.combelspo.be When isolating natural products like this compound from plant extracts, which contain hundreds of compounds, HPLC is used to separate the target molecule from others. researchgate.net

The purity of an isolated sample of this compound can be assessed by HPLC, where a pure compound will ideally show a single, sharp peak under various conditions. researchgate.net UHPLC offers faster analysis times and higher resolution compared to traditional HPLC. americanpharmaceuticalreview.com These techniques can also be coupled with other detectors, most notably mass spectrometers (LC-MS), to provide mass information for each separated component, a powerful combination for analyzing complex mixtures. nih.govpensoft.netnih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. surfacesciencewestern.com When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). surfacesciencewestern.comredalyc.org

For this compound, an FTIR spectrum would show characteristic absorption bands confirming the presence of key functional groups. These would include:

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of hydroxyl (-OH) groups from the phenolic and glucose moieties.

Strong absorption bands around 1700-1750 cm⁻¹, indicative of the ester carbonyl (C=O) groups that link the galloyl and HHDP units to the glucose core.

Absorption bands in the 1500-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic rings of the galloyl and HHDP groups.

C-O stretching vibrations, typically found in the 1000-1300 cm⁻¹ range, further confirming the ester and alcohol functionalities. mdpi.com

This technique provides a qualitative fingerprint of the molecule, complementing the more detailed structural information obtained from NMR and MS. nih.gov

Advanced Analytical Methodologies for Comprehensive Characterization

Other Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Deconvolution

The analysis of complex natural product extracts, such as those from Hippomane mancinella, necessitates powerful analytical techniques to separate and identify individual components. Hyphenated chromatographic techniques, which couple the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry, are indispensable tools for the deconvolution of these intricate mixtures.

Detailed Research Findings

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has proven to be a particularly effective method for the characterization of tannins, including this compound, directly from plant matrices. This technique allows for the tentative identification of compounds based on their retention time, molecular ion, and fragmentation patterns, even when they are present in low concentrations or co-elute with other structurally similar compounds.

In the context of analyzing ellagitannins like this compound, LC-MS/MS provides valuable structural information. The fragmentation of the molecular ion in the mass spectrometer can reveal the nature of the polyol core (often glucose), the types of esterified phenolic acids (such as gallic acid and hexahydroxydiphenic acid), and the positions of these linkages. This detailed fragmentation data, when compared with known fragmentation pathways of related tannins, allows for a high degree of confidence in the identification of specific isomers.

While gas chromatography-mass spectrometry (GC-MS) is more commonly applied to the analysis of volatile and thermally stable compounds, its use in the analysis of tannins like this compound typically requires a derivatization step. This process, such as silylation, increases the volatility of the non-volatile tannin, making it amenable to GC-MS analysis. Although less direct than LC-MS, GC-MS of derivatized extracts can provide complementary information, particularly regarding the individual phenolic acid and sugar components after hydrolysis of the tannin.

The table below summarizes the application of these hyphenated techniques in the analysis of this compound and related compounds.

TechniqueApplication in Tannin AnalysisInformation Obtained for this compound Structure
LC-MS/MS Separation and identification of individual tannins in complex mixtures.Retention time, molecular weight (confirming the molecular formula), and fragmentation patterns that reveal the glucose core, galloyl, and hexahydroxydiphenoyl groups.
GC-MS Analysis of the volatile derivatives of tannin hydrolysis products.Identification of the sugar moiety (glucose) and the phenolic acids (gallic acid and ellagic acid, the lactonized form of hexahydroxydiphenic acid) after derivatization.

These advanced analytical methods are crucial for the comprehensive chemical profiling of extracts containing this compound, enabling researchers to understand its presence and distribution within a complex mixture of other phytochemicals.

Biosynthesis and Natural Production Pathways

General Principles of Ellagitannin Biosynthesis

Ellagitannins are a diverse group of hydrolyzable tannins characterized by the presence of at least one hexahydroxydiphenoyl (HHDP) unit esterified to a polyol core, typically β-D-glucose. nih.govmdpi.com Their biosynthesis is a complex process that begins with the formation of gallic acid through the shikimate pathway. nih.gov This is followed by the creation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), which serves as the central precursor for all hydrolyzable tannins. nih.govnih.gov

The defining step in the formation of ellagitannins is the intramolecular oxidative coupling of two adjacent galloyl groups on the PGG core to form the HHDP moiety. nih.govmdpi.com This transformation is catalyzed by oxidase enzymes, such as laccases. nih.govnih.gov The initial ellagitannin formed is often tellimagrandin II, which results from the oxidative linkage between the 4- and 6-O-galloyl groups of PGG. nih.govnih.gov

Further oxidative reactions can lead to a vast diversity of over 1,000 identified ellagitannins. nih.govmdpi.com These modifications include:

Formation of additional HHDP units: For instance, the oxidation of the 2- and 3-O-galloyl groups can occur. nih.gov

Oxidation of the HHDP group: This can lead to the formation of dehydrohexahydroxydiphenoyl (DHHDP) units. taylorfrancis.com

Intermolecular oxidative coupling: This process links monomeric ellagitannins to form oligomers, such as cornusiin E, which is a dimer of tellimagrandin II. nih.govmdpi.com

Formation of other moieties: Through further oxidative processes, other groups like nonahydroxytriphenoyl (NHTP), gallagyl, sanguisorboyl, tergalloyl, and valoneoyl can be formed. nih.gov

The D-glucopyranose core is not merely a passive scaffold but plays a crucial role in directing the assembly of ellagitannins. worldscientific.com The stereochemistry of the glucose core influences the axial chirality of the resulting HHDP group. mdpi.com

Positional Influence: The location of the galloyl groups on the glucose core determines the configuration of the HHDP unit. Linkages at the 2,3- or 4,6-positions of D-glucopyranose typically result in an (S)-configuration, while a 3,6-linkage leads to an (R)-configuration. worldscientific.com

Conformational Constraints: The conformation of the glucopyranose ring (e.g., 4C1 or 1C4) is a determining factor in the atropisomeric nature of the HHDP unit. taylorfrancis.com In some cases, such as the formation of C-glucosidic ellagitannins, conformationally-constraining HHDP units at both the 2,3- and 4,6-positions are thought to be necessary. ucv.ve

Structural Diversity: The various hydroxyl groups on the glucose molecule provide multiple sites for esterification with gallic acid, and subsequent oxidative couplings, leading to the vast structural diversity seen in ellagitannins. acs.org

Proposed Biosynthetic Route Specific to Hippomannin A in Hippomane mancinella

This compound is a prominent ellagitannin found in the highly toxic fruit of the manchineel tree (Hippomane mancinella). nih.govfrontiersin.org Upon acid hydrolysis, it yields D-glucose, ellagic acid, and gallic acid, which confirms its classification as an ellagitannin. nih.govfrontiersin.org

While the specific enzymatic steps for this compound biosynthesis have not been fully elucidated, a plausible pathway can be proposed based on the general principles of ellagitannin formation and the known precursors. The biosynthesis likely follows the central pathway starting from 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG).

Table 1: Proposed Key Intermediates in this compound Biosynthesis

Precursor/IntermediateDescriptionPutative Transformation
1,2,3,4,6-Penta-O-galloyl-β-D-glucose (PGG) The universal precursor for hydrolyzable tannins. nih.govInitial oxidative coupling.
Tellimagrandin II Formed by oxidative coupling between the 4- and 6-O-galloyl groups of PGG. nih.govutu.fiFurther oxidative coupling.
Casuarictin Formed by further dehydrogenation of two spatially adjacent galloyl groups of tellimagrandin II. utu.fiPotential intermediate leading to more complex structures.

The structure of this compound features a 2,3-(S)-HHDP group and a 4,6-galloyl-esterified glucose core. Its formation would likely involve the specific oxidative coupling of the galloyl groups at the C-2 and C-3 positions of a galloylated glucose precursor. The biosynthesis is believed to proceed through key intermediates like tellimagrandin II and casuarictin, products of sequential oxidative couplings on the PGG scaffold. utu.fi

Enzymatic Mechanisms and Genetic Regulation Governing this compound Production

The production of ellagitannins, including this compound, is under strict enzymatic and genetic control, although specific regulators for this compound have yet to be identified.

Enzymatic Mechanisms: The key enzymes involved in the biosynthesis of ellagitannins are oxidases, particularly laccase-type phenol (B47542) oxidases. nih.govnih.gov These enzymes catalyze the crucial C-C oxidative coupling of galloyl groups on the glucose core to form the characteristic HHDP bridge. nih.gov For instance, a laccase-like enzyme from Tellima grandiflora has been shown to specifically catalyze the formation of tellimagrandin II from PGG. nih.gov It is highly probable that specific laccases or similar oxidases in Hippomane mancinella are responsible for the formation of the specific linkages found in this compound.

Genetic Regulation: The genetic regulation of secondary metabolite biosynthesis, including tannins, is a complex network. mdpi.com While specific genes for this compound are unknown, the general framework involves:

Pathway-Specific Regulators: These are often transcription factors that directly activate the genes of a specific biosynthetic pathway. mdpi.com

Global Regulators: These respond to broader environmental and developmental cues, influencing the expression of pathway-specific regulators. mdpi.comnih.gov

Epigenetic Modifications: These can also play a role in controlling the expression of biosynthetic gene clusters. mdpi.com

Research in other plants has identified transcription factors like MYB, bHLH, and WRKY as key regulators of phenolic compound biosynthesis. mdpi.com It is likely that homologous genes in Hippomane mancinella control the expression of the enzymes required for this compound production in response to factors such as herbivory or pathogenic attack, which is consistent with the known defensive role of tannins. nih.govnih.gov

Biological Activities and Molecular Mechanisms in Vitro and in Silico Research

Mechanisms of Interaction with Biological Macromolecules and Cellular Components

The biological activity of ellagitannins like Hippomannin A is often attributed to their capacity to interact with and bind to biological macromolecules, particularly proteins and polysaccharides. explorationpub.com This interaction is driven by the presence of multiple phenolic hydroxyl groups in their structure, which can form hydrogen bonds and other non-covalent interactions with the functional groups on these macromolecules. explorationpub.comnih.gov

One of the key mechanisms is the formation of complexes with proteins on the surface of cell membranes. actamicrobio.bgconicet.gov.ar This can alter the structure and function of these proteins, potentially leading to the inhibition of enzymes or the disruption of cellular processes. explorationpub.comactamicrobio.bg For instance, the astringent property of tannins is a direct result of their ability to precipitate proteins. At a cellular level, this can translate to effects on the cell wall and membrane integrity. explorationpub.comneliti.com Some ellagitannins have been shown to interact with the cell wall and nucleic acids, and also to affect the cell membrane by forming complexes with its constituent proteins and polysaccharides. explorationpub.com This interaction can lead to a disruption of membrane integrity and potential bacteriolytic effects. conicet.gov.ar

Furthermore, the interaction is not limited to cellular membranes. Ellagitannins can also interact with viral proteins, a key aspect of their antiviral activity. They can bind to viral glycoproteins, which are essential for the virus to attach to and enter host cells. mdpi.com This binding can effectively block viral entry and replication. The ability of these compounds to interact with a diverse range of proteins is central to their broad spectrum of investigated biological activities.

In Silico Modeling of Ligand-Protein Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, provide valuable insights into how this compound and related compounds might interact with specific protein targets at an atomic level. upf.edunih.gov These in silico approaches allow for the prediction of binding affinities and the identification of key amino acid residues involved in the interaction, guiding further experimental research. springernature.com

Molecular docking studies have been employed to investigate the potential of various natural compounds, including those structurally related to this compound, to inhibit key viral and cellular proteins.

SARS-CoV-2 RNA-dependent RNA polymerase (RdRp): The RdRp is a crucial enzyme for the replication of the SARS-CoV-2 virus. ui.ac.id In silico screening studies have identified that various polyphenols can bind to the active or allosteric sites of RdRp. mdpi.comf1000research.com For example, docking studies have shown that ellagitannins can bind to several SARS-CoV-2 proteins. mdpi.com The interactions often involve hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding pocket of the enzyme, suggesting a potential to inhibit its function and thus viral replication. ui.ac.idplos.org

Human Papillomavirus (HPV) 18 E6 Protein: The E6 oncoprotein of high-risk HPV types, like HPV18, is a primary target for therapeutic intervention as it promotes the degradation of the tumor suppressor protein p53. nih.govmdpi.com Molecular docking studies have explored the interaction of natural compounds with the E6 protein. nih.govsemanticscholar.org These studies have shown that ligands can bind to the p53 binding site of the E6 protein, potentially blocking the interaction between E6 and p53 and restoring normal p53 function. nih.gov The interactions are typically stabilized by a network of hydrogen bonds and hydrophobic contacts with specific amino acid residues in the E6 protein. mdpi.comvietnamjournal.ru

A critical component of in silico modeling is the calculation of binding free energy, which estimates the strength of the interaction between a ligand and a protein. nii.ac.jpnih.gov Methods like MM-PBSA and MM-GBSA are commonly used for these calculations. biorxiv.orgdergipark.org.tr Lower binding energy values suggest a more stable and favorable interaction. vietnamjournal.ru

These calculations, combined with the visualization of the docked complex, allow for the identification of the specific amino acid residues that are crucial for the interaction. frontiersin.org For instance, docking studies on SARS-CoV-2 RdRp have identified key residues such as TYR 619, LYS 621, ASP 760, and ASP 623 as important for forming strong hydrogen bonds with inhibitors. ui.ac.id Similarly, in studies with HPV18 E6, residues like Arg(131), Gln(107), and Tyr(32) have been identified as forming hydrogen bonds with potential inhibitors. mdpi.com The identification of these key residues is vital for understanding the mechanism of inhibition and for the rational design of more potent inhibitors. nih.govfrontiersin.org

The following table summarizes representative findings from molecular docking studies on related compounds and their protein targets:

Ligand Class/CompoundProtein TargetPredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
AndrographolactoneSARS-CoV-2 RdRp-8.86TYR 619, LYS 621, ASP 760, ASP 623 ui.ac.id
FisetinHPV-18 E6-8.1Not specified um-surabaya.ac.id
Withaferin AHPV18 E6-5.85Glu116, Asn113, Asn122, Ser140 nih.gov
F0679-0355HR HPV E6Not specifiedArg(131), Gln(107), Tyr(32) (H-bonds) mdpi.com

This table is illustrative and includes data for compounds structurally related to or within the broader class of polyphenols studied for their interaction with the specified targets.

Investigated Bioactivity Spectrum of Ellagitannins (as a Class) and Potential Relevance to this compound

The biological activities of this compound can be inferred from the extensive research conducted on ellagitannins as a chemical class. These compounds exhibit a broad range of bioactivities, with their antiviral and antimicrobial properties being particularly well-documented. explorationpub.comlublin.pl

Ellagitannins have demonstrated potential inhibitory effects against a variety of viruses. actamicrobio.bg The mechanisms underlying this activity are multifaceted and can target different stages of the viral life cycle. academicjournals.org

One primary mechanism is the inhibition of viral attachment and entry into host cells. mdpi.com Ellagitannins can bind to viral surface glycoproteins, preventing them from interacting with host cell receptors. mdpi.com For example, hydrolysable tannins like chebulagic acid and punicalagin (B30970) have been shown to inactivate Herpes Simplex Virus 1 (HSV-1) by targeting its glycoproteins. actamicrobio.bg

Another significant mechanism is the inhibition of key viral enzymes. Ellagitannins have been found to inhibit the activity of viral polymerases, such as the RNA-dependent RNA polymerase (RdRp) of some viruses, and reverse transcriptase in retroviruses like HIV. actamicrobio.bgmdpi.com This enzymatic inhibition directly disrupts viral replication within the host cell. Some studies have also pointed to virucidal effects, where the ellagitannins directly attack and inactivate extracellular virions. academicjournals.org

The antimicrobial actions of ellagitannins against a range of bacteria and fungi are also well-established. explorationpub.comdergipark.org.tr The mechanisms are diverse and can include:

Cell Membrane Disruption: Ellagitannins can interact with and disrupt the integrity of bacterial cell membranes. conicet.gov.arneliti.com This can lead to the leakage of essential intracellular components like proteins and nucleic acids, ultimately causing cell death. neliti.com

Inhibition of Enzymes: The ability of tannins to bind to proteins extends to microbial enzymes. neliti.com By complexing with enzymes essential for microbial metabolism, ellagitannins can inhibit their function and suppress growth. explorationpub.com

Iron Chelation: Tannins can chelate iron, an essential nutrient for bacterial growth. By sequestering iron, they can limit its availability to the bacteria, thereby inhibiting their proliferation. sci-hub.se

Inhibition of Quorum Sensing: Some studies suggest that tannins can interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate virulence factor expression and biofilm formation. sci-hub.se By disrupting these signals, ellagitannins can reduce the pathogenicity of bacteria. dergipark.org.tr

The broad spectrum of mechanisms highlights the potential of ellagitannins, and by extension this compound, as compounds with significant biological activity worthy of further investigation.

Immunomodulatory Effects and Cytokine Modulation

This compound has demonstrated potential immunomodulatory effects, influencing the production of key cytokines involved in the inflammatory response, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). Cytokines are signaling proteins that play a crucial role in regulating immune responses and inflammation. researchgate.netmdpi.com The modulation of these cytokines suggests that this compound could have a role in managing inflammatory conditions.

TNF-α is a major inflammatory cytokine involved in a wide range of biological processes including cell proliferation, differentiation, and apoptosis. mdpi.comfrontiersin.org It can activate immune cells and induce the expression of other inflammatory mediators. researchgate.net Similarly, IL-1β is a potent pro-inflammatory cytokine that often works in conjunction with TNF-α to amplify inflammatory responses. researchgate.netnih.gov Studies have shown that elevated levels of pro-inflammatory cytokines like TNF-α and IL-1β are associated with various inflammatory diseases. frontiersin.orgmdpi.com The ability of a compound to modulate the production of these cytokines is a key indicator of its anti-inflammatory potential. Research into the specific effects of this compound on IL-1β and TNF-α production is ongoing to fully elucidate its mechanisms of action and therapeutic potential.

Antitumor Activity through Biochemical Pathways

This compound has been investigated for its potential antitumor activities, which are thought to be exerted through several biochemical pathways, including the inhibition of mutagenicity, prevention of tumor promotion, and induction of apoptosis.

Inhibition of Mutagenicity:

Mutagenicity is the capacity of a chemical or physical agent to cause permanent alterations in the genetic material (DNA) of an organism. researchgate.net Antimutagenic agents can counteract these effects through various mechanisms. researchgate.net These include preventing mutagens from reaching their target DNA, inactivating mutagens through chemical interaction, or enhancing DNA repair processes. mdpi.com Some compounds can also inhibit the metabolic activation of pro-mutagens into their mutagenic forms. mdpi.com The potential of this compound to inhibit mutagenicity is a significant aspect of its antitumor profile, as this could prevent the initial DNA damage that can lead to carcinogenesis.

Tumor Promotion Inhibition:

Tumor promotion is a critical stage in cancer development that follows initiation (the initial genetic mutation). During this stage, the initiated cells proliferate and form a benign tumor. The inhibition of tumor promotion is a key strategy in cancer chemoprevention. Some studies have shown that certain fruit extracts can suppress tumor promotion. mdpi.com

Apoptosis Induction:

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells from the body. mdpi.com A hallmark of cancer is the ability of tumor cells to evade apoptosis, leading to uncontrolled proliferation. Therefore, compounds that can induce apoptosis in cancer cells are considered promising anticancer agents.

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. researchgate.net The extrinsic pathway is activated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspases, a family of proteases that execute the apoptotic process. researchgate.net The intrinsic pathway is triggered by cellular stress, such as DNA damage or reactive oxygen species, which leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases. researchgate.net The ability of this compound to induce apoptosis is a key area of research in determining its potential as an anticancer agent.

Table 1: Investigated Antitumor Mechanisms of this compound

MechanismDescriptionPotential Outcome
Inhibition of Mutagenicity Prevents or reduces the rate of DNA mutations caused by mutagens. researchgate.netmdpi.comDecreased risk of cancer initiation.
Tumor Promotion Inhibition Suppresses the proliferation and clonal expansion of initiated cells.Prevention of benign tumor formation.
Apoptosis Induction Triggers programmed cell death in cancer cells. mdpi.comresearchgate.netElimination of malignant cells.

Antioxidant Mechanisms and Reactive Species Scavenging

Reactive oxygen species (ROS) are highly reactive molecules and free radicals that are generated as byproducts of normal metabolism and in response to environmental stressors. frontiersin.orgnih.gov While ROS play a role in cellular signaling at low concentrations, excessive levels can lead to oxidative stress, causing damage to lipids, proteins, and DNA, which is implicated in various diseases, including cancer. frontiersin.orgnih.gov

Antioxidant defense systems, both enzymatic and non-enzymatic, work to neutralize ROS and maintain cellular redox homeostasis. mdpi.commdpi.com Enzymatic antioxidants include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which catalyze the detoxification of specific ROS. nih.gov Non-enzymatic antioxidants are low molecular weight compounds like vitamins, flavonoids, and polyphenols that can directly scavenge free radicals. mdpi.com

The antioxidant activity of natural compounds is often attributed to their ability to donate hydrogen or electrons to free radicals, thereby stabilizing them. The ellagitannin structure of this compound suggests it may possess significant antioxidant potential, capable of scavenging various reactive species. This scavenging activity can help protect cells from oxidative damage and may contribute to its other observed biological activities, such as its antitumor effects. The relationship between antioxidant capacity and antimutagenic activity is well-established, as many mutagens exert their effects by inducing oxidative stress.

Table 2: Key Reactive Oxygen Species and Antioxidant Enzymes

Reactive Species/EnzymeRole in Oxidative Stress
Superoxide Anion (O₂⁻) A primary ROS that can lead to the formation of other more reactive species. nih.gov
Hydrogen Peroxide (H₂O₂) A relatively stable ROS that can cross cell membranes and cause damage. nih.gov
Hydroxyl Radical (•OH) A highly reactive ROS that can damage all types of macromolecules. nih.gov
Superoxide Dismutase (SOD) An enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. nih.gov
Catalase (CAT) An enzyme that decomposes hydrogen peroxide into water and oxygen. nih.gov
Glutathione Peroxidase (GPx) An enzyme that reduces hydrogen peroxide and lipid hydroperoxides. nih.gov

Detoxification, Resistance, and Co Evolutionary Adaptations

Plant Chemical Defense Mechanisms Against Herbivory

Plants, being stationary organisms, have evolved a sophisticated array of defense mechanisms to protect themselves from herbivores. wikipedia.orglibretexts.org These defenses can be broadly categorized as physical barriers—such as thorns, spines, and tough leaves—and chemical defenses. wikipedia.orgthescipub.comjuniperpublishers.com Chemical defenses involve a vast arsenal (B13267) of secondary metabolites that can be toxic, repellent, or reduce the nutritional value of the plant tissue for the herbivore. wikipedia.orglibretexts.org

Plant defenses can be either constitutive or induced. fiveable.me Constitutive defenses are always present in the plant, providing a constant barrier against herbivory. frontiersin.orgumich.edu Examples include mechanical structures like thorns and the continuous production of certain toxic secondary metabolites. fiveable.me This strategy offers immediate protection but comes at a constant metabolic cost to the plant. fiveable.me

Induced defenses, on the other hand, are activated or synthesized only in response to herbivore attack or damage. frontiersin.orgwur.nl This is a more resource-efficient strategy, as the plant allocates resources to defense only when necessary. umich.edu Upon sensing herbivore damage, signal transduction pathways, often involving phytohormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA), are activated. frontiersin.orgwur.nl This leads to the production of defensive compounds aimed at thwarting the attacker. frontiersin.org The ability to induce defenses allows plants to be phenotypically plastic, potentially reducing the chances of herbivores adapting to a constant chemical profile. juniperpublishers.com

Secondary metabolites are compounds not directly involved in a plant's primary functions of growth and development but are crucial for its interaction with the environment. libretexts.org Many of these compounds function as allelochemicals, which are chemicals released by an organism that affect the growth, health, behavior, or population biology of other species. frontiersin.orgnih.gov In the context of herbivory, these allelochemicals are a primary form of chemical warfare. wikipedia.org

Hippomannin A, an ellagitannin found in the fruit of the manchineel tree (Hippomane mancinella), is a potent example of such an allelochemical. frontiersin.orgnih.gov It is considered the main toxic compound in this highly poisonous fruit. frontiersin.orgnih.gov Allelochemicals like this compound can act as toxins or repellents, deterring most animals from feeding on the plant. wikipedia.orglibretexts.orgfrontiersin.org The release of these compounds into the surrounding environment, whether through leaf litter decomposition or root exudates, can shape the plant community and deter competitors. nih.gov The active compounds in H. mancinella also include Hippomanin B, phenylpropanoids, coumarins, and various flavonoids. nih.gov

Insect Herbivore Resistance Mechanisms to Plant Metabolites

In response to the chemical defenses of plants, insect herbivores have evolved a variety of counter-mechanisms. frontiersin.orgnih.gov These resistance strategies are critical for their survival and ability to exploit specific plant hosts. nih.gov For specialist insects (monophagous), which feed on a narrow range of host plants, these adaptations are often highly specific to the chemical profile of their host. nih.gov They may possess physiological adaptations that allow them to tolerate or even sequester plant toxins that are lethal to generalist (polyphagous) herbivores. nih.gov

Resistance mechanisms in insects generally fall into several categories, including behavioral avoidance, structural barriers, and metabolic detoxification. wikipedia.orgfrontiersin.org Metabolic resistance is a key strategy and involves enzymatic systems that can break down, modify, or excrete toxic plant compounds. unimore.itmdpi.com Major enzyme families involved in this process include cytochrome P450 monooxygenases (CYP450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CCEs). unimore.itresearchgate.net These enzymes can detoxify a wide range of xenobiotics, including plant allelochemicals. researchgate.net

Comparative Transcriptomic Studies on Adaptation to this compound

The extreme toxicity of the manchineel fruit, largely due to this compound, presents a significant challenge to herbivores. frontiersin.orgnih.gov However, the monophagous fruit fly Anastrepha acris is a specialist that successfully infests this fruit, while its closely related, polyphagous sister species, Anastrepha ludens, cannot. frontiersin.orgresearchgate.net A comparative transcriptomic study was conducted to elucidate the molecular mechanisms underlying this specialized resistance. frontiersin.orgresearchgate.net Larvae of both species were reared on a diet containing lyophilizate from H. mancinella fruit, and their gene expression profiles were analyzed. frontiersin.org

The study revealed that the transcriptional changes in the generalist A. ludens were significantly greater than in the specialist A. acris, suggesting that A. acris is better pre-adapted to the toxic diet. frontiersin.orgnih.gov Two primary resistance mechanisms were identified in both species: structural defenses and metabolic detoxification. frontiersin.orgnih.gov

The first line of defense for an insect against ingested toxins is its physical barriers. frontiersin.orgnih.gov The study on Anastrepha species highlighted the importance of structural defenses. frontiersin.org Both A. acris and A. ludens showed an activation of cuticle protein biosynthesis in response to the manchineel-laced diet. frontiersin.orgnih.gov Specifically, the upregulation of genes encoding chitin-binding proteins was observed. frontiersin.org These proteins are likely incorporated into the cuticle, particularly in the intestine, reducing its permeability to the toxic compounds present in the fruit, such as this compound. frontiersin.org This structural reinforcement serves to block or slow the entry of toxins into the insect's hemolymph. frontiersin.orgnih.gov Notably, some of the cuticle proteins and serine proteases involved were not orthologous between the two species, indicating that A. acris has evolved a unique structural resistance that facilitates its specialization on this highly toxic host. frontiersin.orgnih.govresearchgate.net

Beyond structural barriers, metabolic detoxification is a critical adaptation. The transcriptomic analysis revealed that both Anastrepha species triggered metabolic defense pathways. frontiersin.org Key among these was the activation of xenobiotic metabolism through enzymes like glutathione-S-transferases (GSTs) and cytochrome P450 oxidoreductase. frontiersin.orgnih.govresearchgate.net These enzyme families are well-known for their role in detoxifying foreign compounds. researchgate.net

In A. ludens, a broader range of metabolic pathways was activated, including those related to detoxification (e.g., Glutathione-peroxide redox reactions) and fermentation. frontiersin.org In contrast, the specialist A. acris appears to possess more specific and efficient detoxification mechanisms. frontiersin.org Evidence suggests that A. acris has evolved pathways to fully metabolize this compound, as the compound was not detected in its larval or pupal stages, nor in its parasitoid. frontiersin.orgnih.gov This indicates an effective detoxification and excretion system that is a result of its co-evolutionary relationship with its toxic host. frontiersin.orgnih.gov

Interactive Data Tables

Table 1: Resistance Mechanisms in Anastrepha Larvae Exposed to H. mancinella

This table summarizes the key resistance mechanisms observed in the specialist (A. acris) and generalist (A. ludens) fruit flies when challenged with a diet containing Hippomane mancinella pulp, rich in this compound.

Resistance CategoryMechanismObserved in A. acris (Specialist)Observed in A. ludens (Generalist)Key Genes/Pathways ActivatedSource
Structural Reduced PermeabilityYesYesCuticle Protein Biosynthesis (Chitin-binding proteins) frontiersin.orgnih.gov
Metabolic Xenobiotic DetoxificationYesYesGlutathione-S-transferases (GSTs), Cytochrome P450 oxidoreductase frontiersin.orgnih.gov
Metabolic Protease BiosynthesisYesYesSerine Proteases frontiersin.orgnih.gov
Metabolic Specialized DetoxificationYes (Implied)NoSpecific pathways to metabolize this compound completely frontiersin.orgnih.gov
Metabolic General Stress ResponseLess pronouncedMore pronouncedGlutathione-peroxide redox reactions, Glycolysis, Fermentation frontiersin.org

Metabolic Detoxification Pathways

Role of Glutathione S-transferases (GSTs)

Glutathione S-transferases (GSTs) are a critical family of phase II detoxification enzymes found across nearly all forms of life. wikipedia.org Their primary function is to catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds, including toxins and products of oxidative stress. wikipedia.orgmdpi.comnih.gov This process increases the water solubility of the foreign substances (xenobiotics), making them less toxic and easier to excrete from the organism. wikipedia.orgmdpi.com In herbivores, GSTs are a key component of the metabolic defense against plant secondary metabolites. wikipedia.org

In the context of this compound, a toxic ellagitannin found in the fruit of the Manchineel tree (Hippomane mancinella), GSTs play a significant role in the detoxification process for adapted herbivores. nih.govfrontiersin.orgresearchgate.net A comparative transcriptomic study of two fruit fly species, the specialist Anastrepha acris (which feeds exclusively on H. mancinella) and its sister species, the generalist A. ludens, highlighted the importance of GSTs. researchgate.net When larvae of both species were fed a diet containing H. mancinella lyophilizate, both showed the activation of xenobiotic metabolism pathways, with GSTs being a key component of this response. researchgate.net

The activation of genes encoding for glutathione-related proteins is a common response in insects when consuming tannin-rich diets. nih.gov The study on A. acris and A. ludens revealed that metabolic resistance, including the activation of glutathione-S-transferases, was one of the main defense mechanisms triggered in both species. researchgate.net For the polyphagous A. ludens, which is unable to survive on H. mancinella in nature, exposure to the fruit extract activated detoxification pathways including glutathione-peroxide redox reactions. frontiersin.org This indicates a general defense response, whereas the specialist A. acris appears to have more efficient, pre-existing mechanisms for handling these toxins. nih.govfrontiersin.org

Table 1: Research Findings on GSTs in Herbivore Detoxification of H. mancinella

Herbivore Species Diet Key Finding Source(s)
Anastrepha acris (Specialist) H. mancinella lyophilizate Triggered metabolic resistance, including activation of Glutathione-S-transferases (GSTs). researchgate.net
Role of Cytochrome P450 Oxidoreductase (CYPs)

Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-containing enzymes that play a central role in Phase I of xenobiotic metabolism. wikipedia.orgopenaccessjournals.comwikipedia.org These enzymes are crucial for the biotransformation of a vast array of foreign compounds, including drugs and plant toxins, as well as endogenous molecules like steroids. wikipedia.orgnih.gov CYPs typically introduce or expose reactive functional groups on their substrates, a process that often, but not always, detoxifies the compound and prepares it for subsequent Phase II reactions. wikipedia.orgwikipedia.org The activity of CYPs is dependent on an electron donor, the enzyme Cytochrome P450 oxidoreductase (POR). mdpi.complos.org

Research into herbivore resistance to Hippomane mancinella implicates CYPs as a fundamental detoxification mechanism. nih.govresearchgate.net In the comparative study between the specialist fruit fly Anastrepha acris and the generalist A. ludens, the activation of Cytochrome P450 oxidoreductase was identified as a key metabolic resistance strategy in both species when challenged with a diet containing the toxic fruit. researchgate.net

The upregulation of genes encoding for cytochrome-related proteins is a recognized response in herbivorous insects feeding on plants rich in secondary metabolites like tannins. nih.gov For both A. acris and A. ludens, exposure to H. mancinella compounds triggered a significant metabolic response involving CYPs. researchgate.net This enzymatic system is essential for modifying complex phytochemicals like this compound, likely initiating its breakdown into less harmful metabolites. The broad substrate specificity of many CYP enzymes makes them particularly well-suited for dealing with the diverse chemical defenses presented by plants. mdpi.com

Involvement of Hydrolases and Serine Proteases

Hydrolases are a vast and diverse class of enzymes that catalyze the cleavage of chemical bonds through the addition of water (hydrolysis). researchgate.net This group includes proteases, which break down proteins. Serine proteases are a prominent subgroup of proteases characterized by a key serine residue in their active site, which is involved in the catalytic mechanism. mdpi.com In the digestive systems of herbivores, proteases are essential for protein digestion, but they can also play a role in detoxifying certain plant compounds. nih.gov

When exposed to a diet containing H. mancinella fruit, both the specialist herbivore Anastrepha acris and the generalist A. ludens demonstrated the activation of serine protease biosynthesis. researchgate.net This suggests that these enzymes are involved in the response to the toxic compounds present in the fruit, including this compound. nih.govresearchgate.net The study noted that some of the serine proteases activated were not orthologous between the two species, indicating that A. acris may have evolved unique enzymes specifically adapted to its toxic host plant. researchgate.net

The precise role of these serine proteases in metabolizing this compound is not fully elucidated but could involve several mechanisms. They might contribute to the general stress response or directly target and degrade the tannin-protein complexes that form in the gut, which can inhibit digestion. It is also possible that they hydrolyze the ester bonds within the this compound molecule itself. Upon acid hydrolysis, this compound yields glucose, ellagic acid, and gallic acid, and enzymatic hydrolysis could perform a similar function. frontiersin.org

Other Xenobiotic Metabolism Enzymes

One important group is the UDP-Glucuronosyltransferases (UGTs), which are Phase II enzymes that, similar to GSTs, increase the water solubility of xenobiotics by conjugating them with glucuronic acid, facilitating their excretion. openaccessjournals.commdpi.com In some insects, UGTs are a key detoxification pathway for certain plant compounds. mpg.de While not explicitly identified in the Anastrepha study concerning this compound, they represent a common and powerful detoxification system in herbivores. nih.govfrontiersin.orgresearchgate.net

The transcriptomic analysis of A. ludens after ingesting H. mancinella extract revealed the activation of several other metabolic pathways. frontiersin.org These included fermentative pathways such as glycolysis, gluconeogenesis, and the pentose-phosphate pathway. frontiersin.org The activation of these core metabolic pathways suggests a significant systemic response to the toxic stress, possibly to generate energy (ATP) and reducing equivalents (NADPH) required by the Phase I and Phase II detoxification enzymes to function effectively.

Table 2: Metabolic Pathways Activated in A. ludens in Response to H. mancinella Diet

Pathway Category Specific Pathway Activated Potential Role Source(s)
Detoxification Glutathione-peroxide redox reactions Neutralization of reactive oxygen species and xenobiotics. frontiersin.org
Energy Metabolism Glycolysis III, Gluconeogenesis III Generation of ATP and metabolic precursors. frontiersin.org
Fermentation Homolactic fermentation Energy production under stress conditions. frontiersin.org

Physiological and Biochemical Adaptations in Specialized Herbivores for Metabolizing this compound

Specialized herbivores that feed on toxic plants often exhibit remarkable physiological and biochemical adaptations that distinguish them from their generalist relatives. nih.govwikipedia.org The relationship between the monophagous fruit fly Anastrepha acris and its sole host, the highly toxic Hippomane mancinella, provides a clear example of such co-evolutionary adaptation. nih.govfrontiersin.org

A primary biochemical adaptation of A. acris is its profound ability to metabolize this compound. Chemical analysis has shown that this compound is not detected in any developmental stage of A. acris, nor in its parasitoid. nih.govfrontiersin.org This strongly suggests that the specialist herbivore has evolved highly efficient detoxification mechanisms that completely break down or transform the compound. nih.govfrontiersin.org

Interestingly, when their transcriptomes were compared after exposure to the toxic diet, the specialist A. acris showed significantly less transcriptional alteration than the generalist A. ludens. researchgate.net This suggests that A. acris is constitutively better prepared to handle the toxins of its host plant, requiring less drastic changes in gene expression upon ingestion. This state of preparedness is a hallmark of a specialized herbivore. nih.gov

In addition to enzymatic detoxification, a key physiological adaptation observed in both species, but likely refined in the specialist, is structural resistance. researchgate.net The study found that both fruit fly larvae activated cuticle protein biosynthesis in response to the toxic diet. researchgate.net This involves chitin-binding proteins, which are thought to reduce the permeability of the intestine to toxic compounds, forming a physical barrier that limits the absorption of phytochemicals like this compound into the hemolymph. nih.govfrontiersin.org

These adaptations—constitutively effective enzymatic pathways and enhanced physical barriers—allow specialized herbivores to not only survive but thrive on food sources that are lethal to other organisms. wikipedia.orgwikipedia.org

Synthetic Methodologies and Structural Analogue Chemistry

Total Synthesis Approaches for Hippomannin A and Related Ellagitannins

The total synthesis of ellagitannins like this compound hinges on two primary strategic approaches for constructing the core structure. worldscientific.com The first involves a double esterification of a pre-formed, suitably protected HHDP acid with a diol on the glucose core. researchgate.net The second, a biomimetic approach, involves the esterification of a glucose core with gallic acid derivatives, followed by an intramolecular oxidative coupling to form the HHDP bridge. worldscientific.comacs.org The synthesis of this compound, which features a 2,3-(S)-HHDP unit and a galloyl group at the C-1 position of a glucose core in a boat-like conformation, requires precise control over stereochemistry and regioselectivity.

The formation of ester linkages between the polyol (glucose) core and galloyl or HHDP moieties is a fundamental step in ellagitannin synthesis. researchgate.net Given the steric hindrance and the need for mild conditions to avoid side reactions on the sensitive polyol structure, powerful esterification methods are required. The Fischer esterification, involving an acid catalyst and an alcohol, is a classic method but can be too harsh for complex substrates. numberanalytics.com More advanced reagents are often employed.

One of the key challenges is achieving esterification at specific hydroxyl groups on the glucose core, which often necessitates complex protection and deprotection sequences. kyoto-u.ac.jp Modern esterification reagents are utilized to overcome these challenges. For instance, the Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of triethylamine (B128534) (Et3N) and 4-dimethylaminopyridine (B28879) (DMAP), is a highly effective method for forming esters, particularly for sterically hindered alcohols. nih.gov This method proceeds via a mixed anhydride (B1165640) intermediate, which is highly reactive towards the alcohol. Other coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are also used to activate carboxylic acids for ester bond formation with the hydroxyl groups of the glucose scaffold. researchgate.net The choice of strategy is often dictated by the specific hydroxyl group being targeted and the protecting groups already present on the molecule. kyoto-u.ac.jp

Table 1: Comparison of Selected Esterification Methods in Complex Synthesis

Method Reagents Key Features Citation(s)
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride (TCBC), Et3N, DMAP Effective for sterically hindered substrates; proceeds via a reactive mixed anhydride. nih.gov
Steglich Esterification Dicyclohexylcarbodiimide (DCC), DMAP Mild conditions; widely used but can have purification challenges with DCU byproduct.
EDC Coupling 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Water-soluble carbodiimide; simplifies purification. researchgate.net
Fischer-Speier Esterification Acid catalyst (e.g., H2SO4), Alcohol Simple reagents; reversible and often requires removal of water to drive to completion; can be too harsh for complex polyols. researchgate.netnumberanalytics.com

The defining structural feature of ellagitannins is the axially chiral HHDP unit, formed by the C-C coupling of two galloyl groups. acs.org The stereoselective construction of this biaryl linkage is one of the most critical and challenging steps in the total synthesis of compounds like this compound. worldscientific.com The configuration of the HHDP bridge is typically (S) when linked at the 2,3- or 4,6-positions of D-glucose, and this stereochemical outcome must be controlled during synthesis. worldscientific.com

Two main strategies have been developed for this transformation:

Intermolecular Coupling: This involves synthesizing the hexamethoxydiphenic acid (the protected form of HHDP) as a separate unit and then esterifying it onto the glucose core. Enantioselective synthesis of the HHDP unit can be achieved through methods like chiral auxiliary-guided or catalyst-controlled intermolecular coupling reactions. worldscientific.com

Intramolecular Coupling: This biomimetic approach involves attaching two protected galloyl units to the desired positions on the glucose core and then performing an intramolecular biaryl coupling to form the HHDP bridge. acs.org The chirality of the glucose template often directs the atroposelective coupling to favor the naturally occurring (S)-diastereomer. acs.orgcam.ac.uk

Several types of reactions have been successfully employed for this key step:

Ullmann-type Coupling: A copper-catalyzed reductive coupling of iodinated galloyl moieties attached to the glucose scaffold has been used to construct the HHDP bridge. worldscientific.comepdf.pub

Oxidative Coupling: Reagents like lead tetraacetate (Pb(OAc)4) can induce an oxidative coupling of neighboring galloyl groups. worldscientific.comacs.org Feldman's group was the first to use this method in the total synthesis of an ellagitannin, tellimagrandin I, achieving high diastereoselectivity. worldscientific.comacs.org More recently, transition metal catalysts, such as those based on copper, have also been employed for stereoselective oxidative coupling. researchgate.net

The success of these reactions is highly dependent on the conformation of the glucopyranose ring and the protecting groups on the phenolic hydroxyls. cam.ac.uk

The glucose core of this compound possesses multiple hydroxyl groups with similar reactivity, making the regioselective introduction of galloyl and HHDP groups a significant hurdle. kyoto-u.ac.jp To achieve the specific substitution pattern of the natural product, a carefully planned strategy of protecting group manipulation is essential. kyoto-u.ac.jpnih.gov

Chemists must orchestrate a multi-step sequence of protection and deprotection to differentiate the C-1, C-2, C-3, C-4, and C-6 hydroxyls. kyoto-u.ac.jp Common protecting groups for hydroxyls in carbohydrate chemistry include benzyl (B1604629) ethers, silyl (B83357) ethers, and acetals. The choice of protecting group is critical, as it must be stable to the conditions of subsequent reactions but selectively removable when needed.

Recent advances have focused on minimizing the reliance on traditional protecting group strategies by developing catalyst-controlled regioselective functionalization methods. kyoto-u.ac.jpnih.govnii.ac.jp For example, organocatalysts have been developed that can direct the acylation to a specific, and often less reactive, hydroxyl group on an unprotected or minimally protected glucose molecule. kyoto-u.ac.jpnih.gov This approach dramatically increases synthetic efficiency by reducing the number of steps required for protection and deprotection, representing a more streamlined and elegant route to complex ellagitannins. kyoto-u.ac.jp

Strategies for the Preparation of this compound Structural Analogues

The synthesis of structural analogues of this compound is vital for exploring its biological activities and understanding which structural features are essential for its function. nih.govnih.gov By systematically modifying the core structure, researchers can perform structure-activity relationship (SAR) studies. researchgate.net

Rational design of analogues involves making specific, planned modifications to the parent structure of this compound to probe its interaction with biological targets. researchgate.net These modifications can include:

Altering the Galloyl Groups: Replacing or removing the C-1 galloyl group to determine its importance.

Modifying the HHDP Unit: Synthesizing analogues with the (R)-atropisomer of the HHDP bridge to investigate the role of its axial chirality.

Varying the Polyol Core: Replacing the glucose core with other sugars or even non-carbohydrate scaffolds.

Changing Ester Linkages: Introducing ether or amide linkages in place of the ester bonds to improve metabolic stability.

In silico molecular docking studies can aid in the rational design process by predicting how different analogues might bind to target proteins, guiding the synthetic efforts toward the most promising candidates. researchgate.netnih.gov For example, studies on related ellagitannins have shown that the medium-sized ring of the HHDP unit can significantly influence biological activity. nih.gov The synthesis of these rationally designed analogues relies on the same powerful synthetic methods developed for the total synthesis of the natural product itself. nih.govnih.gov

Modern synthetic chemistry offers powerful tools for the late-stage diversification of complex molecules like this compound. researchgate.netacs.org Instead of building each analogue from scratch, these strategies allow for the modification of a common, late-stage intermediate or even the natural product itself. acs.org This approach provides rapid access to a library of analogues for biological screening.

A particularly powerful technique for late-stage functionalization is C-H oxidation. rsc.orgrsc.org This method allows for the direct conversion of an unactivated C-H bond into a C-O, C-N, or C-C bond, installing new functional groups at positions that are difficult to access through traditional functional group interconversions. rsc.orgnih.gov For a complex scaffold like this compound, C-H oxidation could potentially be used to:

Introduce new hydroxyl groups on the aromatic rings of the galloyl or HHDP units.

Functionalize the glucose core at positions that were not modified in the initial synthesis.

The development of site-selective C-H oxidation catalysts is a key area of research, as controlling the position of the oxidation on a molecule with many similar C-H bonds is a major challenge. rsc.orgacs.orgacs.org The successful application of these methods could significantly accelerate the exploration of the chemical space around this compound, facilitating the discovery of new analogues with enhanced or novel biological properties. acs.org

Future Research Trajectories and Methodological Innovations

Advanced Omics Integration for Comprehensive Biological Pathway Elucidation

To achieve a holistic understanding of how Hippomannin A interacts with biological systems, future research must integrate multiple "omics" disciplines. A multi-omics approach, combining genomics, proteomics, and metabolomics, can provide a system-level view of the cellular and physiological responses to this compound. nih.govresearchgate.net

A key area of investigation is the mechanism of resistance observed in specialist herbivores. For instance, the fruit fly Anastrepha acris is a monophagous herbivore of the H. mancinella fruit, which is rich in this compound. nih.govfrontiersin.org Comparative transcriptomics has already begun to shed light on this interaction, revealing that when exposed to the toxic fruit, both the specialist A. acris and its non-adapted sister species, A. ludens, activate genes related to cuticle protein biosynthesis, serine proteases, glutathione-S-transferases, and cytochrome P450 oxidoreductase. nih.govfrontiersin.org These findings suggest that structural defenses (cuticle reinforcement) and metabolic detoxification are key resistance mechanisms. nih.govfrontiersin.org

Future studies could expand on this by incorporating:

Comparative Genomics: A comparative genomics study between A. acris and A. ludens could pinpoint specific genes and evolutionary adaptations that allow the specialist fly to tolerate and metabolize this compound, a compound that is highly toxic to the generalist species. frontiersin.org

Proteomics: Analyzing the protein expression profiles in cells or organisms exposed to this compound would identify the specific enzymes and structural proteins that are up- or down-regulated, providing direct evidence of the pathways affected by the toxin.

Metabolomics: Metabolite profiling can identify the breakdown products of this compound, revealing the specific detoxification pathways and metabolic shifts that occur in response to exposure. nih.govnih.govmdpi.commdpi.com Interestingly, this compound was not detected in the developmental stages of A. acris or its parasitoid, suggesting the fly has evolved efficient detoxification mechanisms to metabolize it. nih.govfrontiersin.org

By integrating these datasets, researchers can construct detailed models of the biological pathways involved in this compound's toxicity and the corresponding resistance mechanisms, offering a comprehensive picture of its biological impact.

Development of Novel Computational and Artificial Intelligence-Driven Approaches for Drug Discovery and Mechanism Prediction

Future research can leverage AI and ML in several key areas:

Target Identification and Mechanism Prediction: AI algorithms can analyze the structure of this compound to predict its potential biological targets with high accuracy. nih.gov By screening large databases of protein structures, these tools can identify proteins with binding sites complementary to this compound, generating hypotheses about its mechanism of action that can then be validated experimentally. nih.govmdpi.com

Generative AI for Analogue Design: Generative AI models can design novel molecules with specific desired properties. silstonegroup.com This technology could be used to create analogues of this compound that retain or enhance a specific biological activity while potentially reducing toxicity. These models can generate innovative chemical structures that are more likely to succeed as therapeutic agents. silstonegroup.com

Predicting ADMET Properties: A significant hurdle in drug development is predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). AI and ML models can be trained to predict these properties for this compound and its analogues, helping to prioritize candidates with favorable pharmacokinetic and safety profiles for further development. nih.govmdpi.com

Refinement of Analytical Characterization Techniques for Trace Analysis and Metabolite Profiling

Accurate and sensitive analytical methods are fundamental to understanding the fate of this compound in biological and environmental systems. While techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are standard for analyzing ellagitannins, further refinements are needed for trace analysis and comprehensive metabolite profiling. mdpi.comresearchgate.net

Future advancements should focus on:

Increased Sensitivity for Trace Analysis: Developing methods with lower detection limits is crucial for toxicological studies and for tracking the compound's movement through ecosystems. This would allow for the quantification of this compound in complex matrices like animal tissues or environmental samples where it may be present in minute quantities.

Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) coupled with advanced fragmentation techniques (MS/MS) can provide detailed structural information, aiding in the unambiguous identification of this compound and its metabolites. mdpi.com Methods like UPLC-ESI-MS have proven effective in profiling secondary metabolites in complex plant extracts and can be adapted for this purpose. mdpi.com

Standardized Hydrolysis Methods: Ellagitannins are complex and often difficult to quantify directly due to a lack of commercial standards. acs.orgnih.gov A validated method involving acid hydrolysis to break down ellagitannins into their constituent acids (like ellagic and gallic acid) followed by quantification has been successfully applied to pomegranate extracts. acs.orgnih.gov Applying and refining such a standardized hydrolysis protocol for samples containing this compound would enable more reliable and reproducible quantification of total ellagitannin content. acs.orgnih.gov

These analytical refinements will provide the robust data necessary for detailed pharmacokinetic studies, toxicological risk assessment, and a deeper understanding of its ecological role.

Exploration of Additional Biological Targets and Mechanisms of Action for this compound and its Analogues

Key research directions should include:

Target Validation: Once potential targets are identified through computational methods or screening assays, they must be validated. nih.gov This involves demonstrating that the interaction of this compound with the target protein is responsible for the observed biological effect.

Mechanism of Toxicity Studies: Research is needed to determine how this compound exerts its toxic effects at the cellular and molecular level. Studies could investigate its impact on key cellular processes such as mitochondrial function, cell signaling pathways, and oxidative stress. For example, many toxins induce cell damage through excitotoxicity and calcium overload. mdpi.com It is also known that some environmental toxins can cause neurotoxicity through mechanisms that may not involve acetylcholinesterase inhibition. mdpi.com

Screening for Therapeutic Activity: Beyond its toxicity, this compound and its structural analogues could be screened for beneficial biological activities. Many plant-derived tannins possess antioxidant, anti-inflammatory, or antimicrobial properties. Systematic screening against a wide range of biological targets could uncover previously unknown therapeutic potential. nih.gov

Elucidating the specific molecular interactions of this compound is essential for both understanding its toxicity and exploring any potential pharmacological applications of its unique chemical structure.

Broader Ecological and Evolutionary Significance of Chemical Interactions Involving this compound

The presence of potent toxins like this compound in H. mancinella is a product of evolutionary pressures and has significant ecological implications. The manchineel tree itself plays a vital role in coastal ecosystems, acting as a windbreak and preventing beach erosion. researchgate.net Its chemical defenses are central to its survival and interactions within its environment.

Future research should explore:

Plant-Herbivore Coevolution: The relationship between H. mancinella and the specialist fruit fly Anastrepha acris is a classic example of an evolutionary arms race. nih.gov The plant evolves potent chemical defenses, and the herbivore evolves countermeasures. nih.gov Deeper investigation into this relationship can provide valuable insights into the mechanisms of coevolution and dietary specialization. The "diet-toxicity hypothesis," which posits that specialization on toxic food sources is correlated with the evolution of sequestration or detoxification mechanisms, provides a strong theoretical framework for this research. nih.govelifesciences.org

Toxin Sequestration in the Food Web: Investigating whether the toxins from H. mancinella, including this compound, are passed up the food chain is another critical area of study. For example, it is known that the specialist fly A. acris can be consumed by parasitoids. nih.govfrontiersin.org Determining if these parasitoids sequester the toxin for their own defense would reveal a more complex ecological web of chemical interactions. elifesciences.org

Understanding the ecological and evolutionary context of this compound not only enriches our knowledge of chemical ecology but also highlights the intricate and dynamic relationships that shape biodiversity.

Q & A

Q. What are the established methods for isolating and characterizing Hippomannin A from natural sources?

this compound is typically isolated via liquid-liquid extraction or column chromatography, followed by structural elucidation using NMR and mass spectrometry. For example, PubChem data (CID 191266) confirms its molecular formula (C₃₀H₄₄O₁₂) and mass spectral peaks . Purity validation requires HPLC with UV detection (λ = 230 nm), as per guidelines for novel compound characterization in experimental protocols .

Q. Which in vitro models are commonly used to study this compound’s biological activity?

Researchers frequently employ cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays, using MTT or resazurin-based viability tests. Dose-response curves (0.1–100 μM) and IC₅₀ calculations are standardized, with positive controls like doxorubicin. Recent studies highlight its apoptosis-inducing effects via caspase-3 activation, though replication requires strict adherence to cell culture conditions (e.g., 5% CO₂, 37°C) .

Q. How can researchers address variability in this compound’s solubility during experimental design?

Solubility challenges in aqueous buffers (e.g., PBS) are mitigated using DMSO (≤0.1% v/v) or cyclodextrin-based formulations. Pre-experiment solubility assays (e.g., dynamic light scattering) are critical to avoid false negatives in bioactivity studies. Documentation of solvent effects must be included in supplementary materials .

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound’s reported toxicity across studies?

Discrepancies in toxicity data (e.g., LD₅₀ variations in murine models) often stem from differences in administration routes (oral vs. intravenous) or metabolic variability. Systematic reviews with meta-analyses (PRISMA guidelines) are recommended to harmonize findings. Additionally, pharmacokinetic studies measuring plasma half-life and tissue distribution can clarify dose-dependent effects .

Q. How should researchers design comparative studies between this compound and structurally analogous compounds (e.g., Oleandrin)?

Use a factorial design with matched concentrations and endpoints (e.g., IC₅₀, apoptosis markers). Include mechanistic assays (e.g., Western blot for Bcl-2/Bax ratios) to differentiate pathways. Statistical power analysis (α = 0.05, β = 0.2) ensures detectable effect sizes. Reference PubChem data (CID 11541511 for Oleandrin) for structural comparisons .

Q. What strategies validate this compound’s target engagement in complex biological systems?

Employ affinity chromatography coupled with proteomics (LC-MS/MS) to identify binding partners. CRISPR-Cas9 knockouts of putative targets (e.g., NF-κB) can confirm functional relevance. Negative controls (e.g., heat-inactivated protein lysates) and triplicate runs are essential to minimize false positives .

Q. How can contradictory data on this compound’s antioxidant vs. pro-oxidant effects be reconciled?

Context-dependent outcomes may arise from redox microenvironment differences. Use redox-sensitive probes (e.g., DCFH-DA for ROS) in time-course experiments. Dual-axis plots comparing antioxidant (e.g., SOD activity) and pro-oxidant (e.g., lipid peroxidation) markers at varying concentrations clarify biphasic behavior .

Methodological Best Practices

  • Data Reporting : Raw data (e.g., NMR spectra, dose-response curves) must be archived in supplementary materials, following FAIR principles .
  • Ethical Compliance : In vivo studies require IACUC approval, with sample sizes justified via power analysis .
  • Contradiction Analysis : Apply dialectical frameworks (e.g., principal vs. non-principal contradictions) to prioritize hypotheses in conflicting datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.